Methyl 3-bromobenzo[b]thiophene-2-carboxylate
CAS No.: 34128-30-8
Cat. No.: VC3804298
Molecular Formula: C10H7BrO2S
Molecular Weight: 271.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34128-30-8 |
|---|---|
| Molecular Formula | C10H7BrO2S |
| Molecular Weight | 271.13 g/mol |
| IUPAC Name | methyl 3-bromo-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C10H7BrO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3 |
| Standard InChI Key | XFONNRDVFHFOGX-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C2=CC=CC=C2S1)Br |
| Canonical SMILES | COC(=O)C1=C(C2=CC=CC=C2S1)Br |
Introduction
Structural and Physical Properties
Molecular Architecture
Methyl 3-bromobenzo[b]thiophene-2-carboxylate has the molecular formula and a molecular weight of 271.13 g/mol . The structure comprises a benzo[b]thiophene scaffold—a fused benzene and thiophene ring—with a bromine substituent at the 3-position and a methyl ester at the 2-position. The SMILES notation accurately represents its connectivity .
Physicochemical Characteristics
Key physical properties include:
The compound’s lipophilicity, indicated by a computed value of 3.8 , suggests moderate solubility in organic solvents like THF and DCM, though aqueous solubility data remain unreported.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically involves two sequential reactions:
-
Bromination: Benzo[b]thiophene undergoes electrophilic aromatic substitution using -bromosuccinimide (NBS) or bromine in the presence of as a catalyst .
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Esterification: The resulting 3-bromobenzo[b]thiophene-2-carboxylic acid is treated with methanol under acidic conditions (e.g., ) to yield the methyl ester .
A microwave-assisted protocol optimizes reaction efficiency, achieving yields >90% in reduced time .
Industrial Production
Industrial methods employ continuous flow reactors to enhance scalability and purity. For example, a large-scale procedure using THF-MeOH (9:1) with methyl thioglycolate, DBU, and CaO achieved 91% yield .
Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Conventional | , reflux | 75–85 | |
| Microwave-assisted | 130°C, 15 min | 90–96 | |
| Continuous flow | THF-MeOH, DBU, CaO | 91 |
Chemical Reactivity
Nucleophilic Substitution
The bromine atom at C-3 is susceptible to substitution reactions. For instance, Suzuki-Miyaura coupling with aryl boronic acids forms biaryl derivatives, valuable in drug discovery .
Ester Hydrolysis and Reduction
The methyl ester undergoes hydrolysis to the carboxylic acid under basic conditions (, EtOH-HO) . Reduction with yields the corresponding alcohol.
Oxidation
Oxidation of the thiophene ring with or produces sulfoxides or sulfones, altering electronic properties.
Biological and Medicinal Applications
Anticancer Activity
Derivatives of methyl 3-bromobenzo[b]thiophene-2-carboxylate exhibit potent antiproliferative effects. Modifications at C-6 or C-7 enhance tubulin polymerization inhibition, leading to apoptosis in cancer cells .
Table 2: Antiproliferative Activity of Selected Derivatives
| Derivative | Substituent | IC (nM) | Cell Line |
|---|---|---|---|
| 4f | C-6 methyl | 0.31 | HeLa |
| 4g | C-6 ethyl | 0.45 | MCF-7 |
Kinase Inhibition
The compound’s scaffold inhibits kinases like LIMK1 and PIM, disrupting oncogenic signaling. A tricyclic derivative (2a) showed nanomolar activity against LIMK1, reducing metastasis in murine models .
Anti-Inflammatory Effects
Analogues targeting MAPK pathways, particularly MK2, suppress pro-inflammatory cytokines (e.g., TNF-α), showing promise in rheumatoid arthritis .
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